molecular formula C13H20BNO2 B1403193 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile CAS No. 1310384-20-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile

Cat. No.: B1403193
CAS No.: 1310384-20-3
M. Wt: 233.12 g/mol
InChI Key: DHWWMTKTHOKXPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves borylation, a process where a boron atom is added to an organic molecule . For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its derivatives have been synthesized and structurally characterized using various spectroscopic methods and X-ray diffraction. These analyses include conformational and Density Functional Theory (DFT) studies to compare molecular structures with crystal structures determined by single-crystal X-ray diffraction (Qing-mei Wu et al., 2021).

Application in Organic Intermediate Synthesis

  • This compound serves as an organic intermediate, combining pyrazole heterocycle and borate functional groups. It's obtained through nucleophilic substitution reactions and is significant for molecular electrostatic potential and frontier molecular orbital studies (Z. Yang et al., 2021).

Development of Fluorescence Probes

  • Derivatives of this compound have been used in synthesizing fluorescence probes for detecting hydrogen peroxide (H2O2). These probes show varying degrees of fluorescence response, highlighting their potential for sensitive detection applications (Emma V Lampard et al., 2018).

Use in Polymer Chemistry

  • It has been utilized for synthesizing donor–acceptor copolymers in polymer chemistry, demonstrating its versatility in creating new polymeric materials (K. Kawashima et al., 2013).

Contribution to Material Science

  • Its application extends to material science, particularly in the synthesis of electron transport materials and their intermediates. This highlights its role in developing advanced materials for various technological applications (Zha Xiangdong et al., 2017).

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h7,10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWWMTKTHOKXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141704
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-20-3
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile
Reactant of Route 3
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile
Reactant of Route 4
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile

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